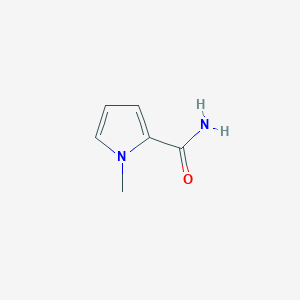

1-Methylpyrrole-2-carboxamide

描述

1-Methylpyrrole-2-carboxamide is an organic compound with the molecular formula C6H8N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

准备方法

Synthetic Routes and Reaction Conditions: 1-Methylpyrrole-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrole with a suitable carboxylating agent under controlled conditions. For example, the reaction of 1-methylpyrrole with carbon dioxide in the presence of a base can yield 1-methylpyrrole-2-carboxylic acid, which can then be converted to this compound through amidation reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

化学反应分析

Types of Reactions: 1-Methylpyrrole-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-methylpyrrole-2-carboxylic acid, while reduction can produce various reduced derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that 1-methylpyrrole-2-carboxamide exhibits significant antimicrobial activity. A study conducted by Grabowski et al. analyzed the compound's structure and its interactions with biological systems, revealing that it could inhibit the growth of certain bacteria and fungi. The research utilized various spectroscopic techniques to determine the compound's efficacy against pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Cancer Research

this compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism of action appears to involve the modulation of key signaling pathways related to cell survival and proliferation. This makes MPCA a candidate for further development in cancer therapeutics .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent in treating neurological disorders .

Materials Science

Polymer Chemistry

In materials science, this compound is utilized as a monomer for synthesizing conducting polymers. These polymers have applications in organic electronics, including sensors and transistors. The electropolymerization of MPCA leads to films with desirable electrical properties, making them suitable for use in flexible electronic devices .

Nanotechnology

The compound is also explored in nanotechnology for fabricating nanostructured materials. Its unique chemical structure allows for the formation of nanoparticles with specific surface properties, which can be tailored for applications in drug delivery systems and targeted therapies. The stability and biocompatibility of these nanoparticles enhance their effectiveness in biomedical applications .

Environmental Science

Pollutant Degradation

this compound has been studied for its potential role in environmental remediation. Research indicates that it can facilitate the degradation of pollutants in water systems, particularly organic contaminants. This application is vital for developing sustainable methods to address environmental pollution .

Case Studies

作用机制

The mechanism of action of 1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.

相似化合物的比较

- 1-Methylpyrrole-2-carboxylic acid

- 1-Hydroxypyrrole-2-carboxamide

- 1-Methylpyrrole-2-carboxaldehyde

Comparison: 1-Methylpyrrole-2-carboxamide is unique due to its specific functional group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications.

生物活性

1-Methylpyrrole-2-carboxamide (MPCA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MPCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrole ring structure with a methyl group at the nitrogen position and a carboxamide functional group. Its molecular formula is , and it has a melting point of approximately 95°C. The compound exhibits various spectroscopic properties, including specific infrared (IR) and nuclear magnetic resonance (NMR) signals that confirm its structure .

Antimicrobial Activity

Recent studies have demonstrated that MPCA derivatives exhibit potent anti-tuberculosis (TB) activity. A series of pyrrole-2-carboxamide compounds were synthesized, showing significant inhibition against Mycobacterium tuberculosis (Mtb) by targeting the MmpL3 protein, which is crucial for mycolic acid biosynthesis in the bacterial cell wall. The most effective compounds displayed minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL, indicating strong antimicrobial potential .

Anticancer Properties

MPCA has also been evaluated for its anticancer properties. In a study involving DNA minor groove binders, analogs containing MPCA groups showed submicromolar cytotoxicity against K562 human leukemia cells. These compounds acted as topoisomerase IIα inhibitors, leading to increased DNA damage and apoptosis in cancer cells. The binding affinity of these compounds to DNA was significantly higher than their parent structures, suggesting enhanced therapeutic efficacy .

Structure-Activity Relationship (SAR)

The biological activity of MPCA derivatives is closely linked to their structural modifications. For instance, the introduction of bulky substituents on the pyrrole ring significantly improved anti-TB activity. Compounds with electron-withdrawing groups on the phenyl moiety showed enhanced potency against drug-resistant strains of TB .

| Compound | Substituent | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|---|

| Compound 5 | 2-adamantyl | <0.016 | >64 |

| Compound 12 | Methyl on pyrrole | 3.7 | >50 |

| Compound 19 | CF3 on phenyl | >5 | >50 |

Case Studies

- Anti-TB Activity : A study highlighted the efficacy of MPCA derivatives against drug-resistant TB strains. Compounds were tested against M. smegmatis, revealing that modifications to the carboxamide group significantly impacted their activity and stability .

- Anticancer Activity : Another investigation assessed the impact of MPCA-containing compounds on K562 cells, demonstrating that specific analogs could inhibit cell growth effectively through topoisomerase IIα-mediated pathways .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methylpyrrole-2-carboxamide derivatives, and how can reaction conditions be optimized for yield?

- Methodological Answer: A two-step approach is typical: (1) Condensation of 1-methylpyrrole-2-carboxylic acid with amines using coupling agents like EDC/HOBt in DMF at 0–5°C. (2) Purification via column chromatography (silica gel, ethyl acetate/hexane). Yields >80% are achieved by controlling stoichiometry (1:1.2 acid/amine ratio) and maintaining anhydrous conditions. For example, coupling with β-alanine derivatives under N₂ atmosphere produced surugapyrrole A analogs in 85% yield .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives, and what diagnostic peaks should researchers prioritize?

- Methodological Answer: Key techniques include:

- ¹H NMR : A singlet at δ 3.6–3.8 ppm for the N-methyl group; pyrrole ring protons appear as doublets between δ 6.2–7.0 ppm (J = 2–3 Hz) .

- IR : Strong carbonyl absorption at ~1650–1680 cm⁻¹ (amide C=O stretch) .

- LC-MS : Molecular ion peaks ([M+H]⁺) validate molecular weight with <2 ppm error. For example, methyl 4-amino-1-ethylpyrrole-2-carboxylate hydrochloride showed [M+H]⁺ at 205.08 m/z .

Q. How are this compound derivatives screened for antimicrobial activity, and what are the standard assay protocols?

- Methodological Answer: Broth microdilution assays (CLSI guidelines) are used to determine MIC values. Compounds are dissolved in DMSO and tested against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans) in 96-well plates. Positive controls (e.g., ciprofloxacin) and negative controls (DMSO) are included. Activity is assessed after 18–24 hours incubation at 37°C. Derivatives like 4-phenylpyrrole-2-carboxamides showed MIC values of 6.05–6.25 µg/mL against Gram-negative strains .

Q. What role does hydrogen bonding play in the stability of this compound derivatives, and how is this analyzed experimentally?

- Methodological Answer: Hydrogen bonding (e.g., N–H⋯O interactions) stabilizes crystal packing and influences solubility. X-ray crystallography reveals these interactions, as seen in 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide, where N–H⋯O bonds form chains along the c-axis . IR spectroscopy can also detect shifts in carbonyl stretching frequencies (~1650–1680 cm⁻¹) due to hydrogen bonding variations .

Q. How are synthetic intermediates of this compound derivatives purified, and what solvents are optimal for recrystallization?

- Methodological Answer: Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard. Recrystallization from ethanol/water (80:20 v/v) or ethyl acetate/hexane mixtures yields high-purity crystals. For example, 1H-pyrrole-2-carboxylic acid was recrystallized from EtOH/ethyl acetate (80:20) to obtain monoclinic crystals .

Advanced Research Questions

Q. How does X-ray crystallography elucidate polymorphic forms of this compound derivatives, and what implications do these structures have on drug development?

- Methodological Answer: Single-crystal X-ray diffraction distinguishes polymorphs by analyzing unit cell parameters and hydrogen-bonding networks. For instance, two monoclinic polymorphs of 1-benzyl-N-methyl-1H-pyrrole-2-carboxamide showed different N–H⋯O interactions, affecting solubility and bioavailability . Such structural insights guide formulation strategies to enhance stability.

Q. In structure-activity relationship (SAR) studies, which structural modifications of this compound enhance antimicrobial potency, and how are these validated?

- Methodological Answer: Introducing electron-withdrawing groups (e.g., halogens) at the pyrrole 4-position or aryl substituents (e.g., 4-phenyl) improves lipophilicity and target binding. For example, 4-phenyl derivatives (e.g., compound 5c) achieved MIC values of 6.05–6.25 µg/mL against E. coli . Docking studies (e.g., with DNA gyrase) correlate activity trends with binding affinity.

Q. What analytical challenges arise in characterizing tautomeric equilibria of this compound derivatives, and how are these resolved?

- Methodological Answer: Tautomerism (e.g., keto-enol) complicates spectral interpretation. Dynamic NMR in DMSO-d₆ at variable temperatures (25–80°C) detects exchange broadening, while solid-state NMR and X-ray crystallography provide unambiguous assignments. For example, hydrogen-bonded dimers in 1H-pyrrole-2-carboxylic acid stabilized the keto form .

Q. How can computational methods predict the synthetic feasibility of novel this compound analogs, and what databases are leveraged?

- Methodological Answer: Retrosynthetic analysis using AI tools (e.g., Pistachio, Reaxys) identifies viable routes. For instance, methyl 4-amino-1-ethylpyrrole-2-carboxylate was synthesized via a one-step route predicted with 98% feasibility . Databases like PubChem and CAS Common Chemistry provide reaction templates and physicochemical data .

Q. What strategies mitigate degradation of this compound derivatives during long-term storage, and how is stability assessed?

- Methodological Answer: Storage under inert gas (N₂/Ar) at −20°C in amber vials prevents oxidation. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradation products. For example, BHT-stabilized 2-methylfuran analogs showed no decomposition after 12 months .

属性

IUPAC Name |

1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-8-4-2-3-5(8)6(7)9/h2-4H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJBIGAZJFDVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368326 | |

| Record name | 1-methylpyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64230-41-7 | |

| Record name | 1-methylpyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。